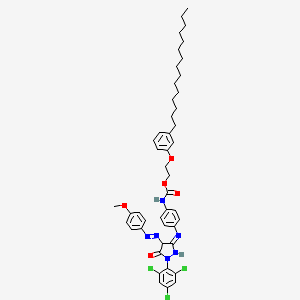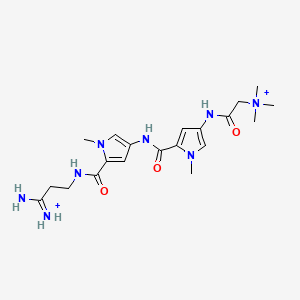
1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a unique combination of functional groups, including a brominated naphthalene moiety, a chloro substituent, and a methylthio group, which may contribute to its distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the Brominated Naphthalene Group: This step may involve a nucleophilic substitution reaction where the benzimidazole core is reacted with 4-bromo-1-naphthol in the presence of a base.
Chlorination and Methylthio Substitution: The final steps may include chlorination of the benzimidazole ring and subsequent introduction of the methylthio group through a thiolation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The brominated naphthalene group can be reduced to a naphthyl group using reducing agents like lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution of the chloro group could yield various substituted benzimidazoles.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving benzimidazole derivatives.
Medicine: Potential use as a pharmaceutical agent due to its unique structural features.
Industry: Possible applications in materials science and catalysis.
Mecanismo De Acción
The mechanism of action of 1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)- would depend on its specific biological target. Benzimidazole derivatives are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The presence of the brominated naphthalene and methylthio groups may enhance its binding affinity and specificity for certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1H-Benzimidazole: The parent compound with a wide range of biological activities.
5,6-Dichlorobenzimidazole: A similar compound with two chloro substituents.
4-Bromo-1-naphthol: A related compound with a brominated naphthalene group.
Uniqueness
1H-Benzimidazole, 5-((4-bromo-1-naphthalenyl)oxy)-6-chloro-2-(methylthio)- is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Propiedades
Número CAS |
174503-68-5 |
|---|---|
Fórmula molecular |
C18H12BrClN2OS |
Peso molecular |
419.7 g/mol |
Nombre IUPAC |
5-(4-bromonaphthalen-1-yl)oxy-6-chloro-2-methylsulfanyl-1H-benzimidazole |
InChI |
InChI=1S/C18H12BrClN2OS/c1-24-18-21-14-8-13(20)17(9-15(14)22-18)23-16-7-6-12(19)10-4-2-3-5-11(10)16/h2-9H,1H3,(H,21,22) |
Clave InChI |
UIKUMCWBHANAEL-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=CC=C(C4=CC=CC=C43)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















